![molecular formula C21H32O3 B10767978 methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a compound with a complex chemical structure, incorporating both an oxirane (epoxide) ring and a polyunsaturated hydrocarbon chain. This unique arrangement of functional groups makes it a subject of interest in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate typically involves a series of stereoselective and regioselective reactions. Common steps include:
Epoxidation: : Formation of the oxirane ring through an epoxidation reaction, often using peracids such as meta-chloroperoxybenzoic acid (m-CPBA).
Polyene Introduction: : Addition of the polyunsaturated hydrocarbon chain through coupling reactions, such as the Wittig reaction or Stille coupling, to introduce the conjugated tetraene system.
Esterification: : Final step involving the esterification of the resulting compound with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: In an industrial context, the production of this compound would be optimized for scalability and efficiency, potentially involving continuous flow processes and catalytic systems to improve yield and reduce reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would also be emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or increase the degree of unsaturation.
Reduction: : Reduction reactions can be used to saturate the double bonds in the polyunsaturated chain or open the epoxide ring.
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Oxidation: : Utilizes reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Uses hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Involves nucleophiles like hydroxide ions (OH-) or thiolates (RS-).
Major Products: The major products formed from these reactions include various epoxide derivatives, saturated and unsaturated esters, and substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, particularly those requiring stereospecific and regioselective transformations.
Biology: In biological studies, it serves as a probe for studying enzyme mechanisms involving epoxide hydrolases and other enzymes that interact with polyunsaturated compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings with specific mechanical and chemical properties.
Mécanisme D'action
Molecular Targets and Pathways: The effects of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate are mediated through its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress response and inflammation pathways. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methyl 4-(2,3-epoxypropyl)butanoate: : Similar in having an epoxide ring but lacks the extensive polyunsaturated chain.
Tetradeca-1,3,5,8-tetraene: : Shares the polyunsaturated chain but without the epoxide and ester functionalities.
Butanoic acid esters: : Commonly used in various applications, these compounds differ in lacking the epoxide and polyunsaturated components.
Uniqueness: The uniqueness of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate lies in its combination of an epoxide ring and a conjugated tetraene system, making it particularly versatile for various chemical transformations and applications in different fields.
This article provides a thorough overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19-,20-/m0/s1 |
Clé InChI |
WTKAVFHPLJFCMZ-HCAUGEAPSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



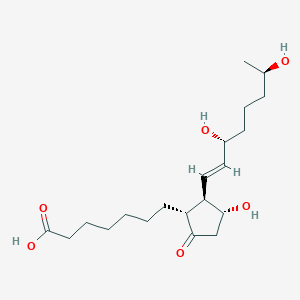

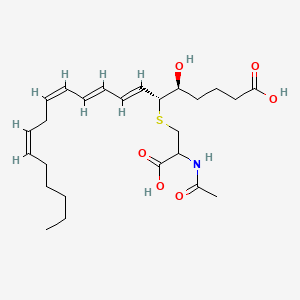
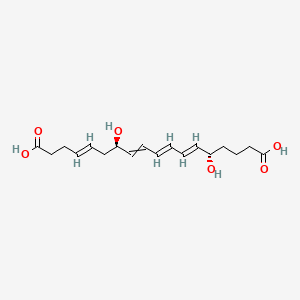
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)
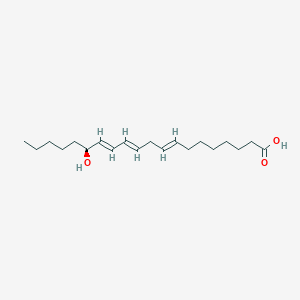
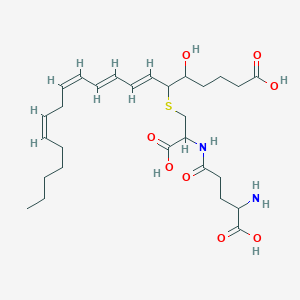
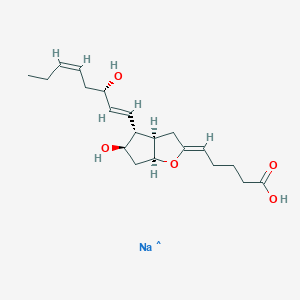
![(Z)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767980.png)
![(5S,6R,7E,9E,11E,14E)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767984.png)
